2-Fluoroterephthalonitrile

Medicinal Chemistry Pharmacology Anti-inflammatory Research

2-Fluoroterephthalonitrile (CAS 1897-53-6), also known as 2-Fluoro-1,4-benzenedicarbonitrile, is a mono-fluorinated aromatic dinitrile building block with the molecular formula C8H3FN2 and a molecular weight of 146.12 g/mol. It appears as an off-white to pale yellow solid with a melting point of 121.0-123.5 °C.

Molecular Formula C8H3FN2
Molecular Weight 146.12 g/mol
CAS No. 1897-53-6
Cat. No. B156083
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoroterephthalonitrile
CAS1897-53-6
Molecular FormulaC8H3FN2
Molecular Weight146.12 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C#N)F)C#N
InChIInChI=1S/C8H3FN2/c9-8-3-6(4-10)1-2-7(8)5-11/h1-3H
InChIKeyDULBJBXBNLVFBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Fluoroterephthalonitrile Procurement Guide: Key Data for Scientific Selection (CAS 1897-53-6)


2-Fluoroterephthalonitrile (CAS 1897-53-6), also known as 2-Fluoro-1,4-benzenedicarbonitrile, is a mono-fluorinated aromatic dinitrile building block with the molecular formula C8H3FN2 and a molecular weight of 146.12 g/mol. It appears as an off-white to pale yellow solid with a melting point of 121.0-123.5 °C . The compound's structure features a single fluorine atom ortho to one nitrile group, which imparts a unique and controlled reactivity profile for nucleophilic aromatic substitution, differentiating it from non-fluorinated and polyfluorinated analogs .

Why 2-Fluoroterephthalonitrile is Not Interchangeable with Other Fluorinated Dinitriles


Substituting 2-Fluoroterephthalonitrile with a non-fluorinated, differently fluorinated, or polyfluorinated terephthalonitrile analog can lead to significant and unpredictable changes in both biological activity and synthetic outcomes. For instance, its mono-fluorination provides a distinct electronic and steric environment compared to the more reactive but less selective tetrafluoroterephthalonitrile (TFTN). While TFTN is a versatile reagent for multiple substitutions [1], the controlled reactivity of the mono-fluorinated analog is crucial for introducing a single functional group without over-reaction or undesirable side reactions. Furthermore, in a pharmacological context, a direct comparison in an anti-inflammatory assay showed that 2-Fluoroterephthalonitrile (49% edema reduction) is more efficacious than its chlorinated analog, 2-chloroterephthalonitrile (46% reduction) [2]. This demonstrates that even a single halogen substitution can result in a measurable performance difference, making generic substitution a scientific risk.

Quantitative Evidence for Selecting 2-Fluoroterephthalonitrile (CAS 1897-53-6) Over Analogs


Superior In Vivo Anti-inflammatory Efficacy Compared to Chlorinated Analog

In a comparative in vivo study evaluating the anti-inflammatory activity of cyanobenzene derivatives, 2-Fluoroterephthalonitrile demonstrated a 49% reduction in carrageenan-induced pedal edema in rats at a dose of 200 mg/kg. This performance was measurably superior to its direct structural analog, 2-chloroterephthalonitrile, which achieved a 46% reduction in the same assay under identical conditions [1]. This quantitative difference establishes the fluorine substitution as the more potent option for this therapeutic model.

Medicinal Chemistry Pharmacology Anti-inflammatory Research

Controlled Reactivity vs. Multi-Substitution of Tetrafluoroterephthalonitrile

2-Fluoroterephthalonitrile contains a single fluorine atom, making it a reagent for selective, single-step nucleophilic aromatic substitution (SNAr). In stark contrast, tetrafluoroterephthalonitrile (TFTN), a common building block for polymers of intrinsic microporosity (PIMs), can undergo sequential substitutions. Literature on TFTN shows that substitution of two ortho-fluorine atoms is achievable, but tri- and tetra-substitution becomes increasingly difficult and often requires forcing conditions, leading to potential side reactions like nitrile hydrolysis [1]. Therefore, 2-Fluoroterephthalonitrile offers a distinct advantage for applications requiring precise mono-functionalization without the complexity of managing multiple reactive sites.

Organic Synthesis Materials Science Polymer Chemistry

Practical Advantage of Non-Hygroscopic Solid Physical Form

2-Fluoroterephthalonitrile is a solid at room temperature with a melting point of 121.0-123.5 °C . This contrasts with liquid or low-melting aromatic nitriles, which can be more challenging to handle, weigh accurately, and purify on a laboratory scale. The solid, crystalline nature of this compound simplifies its use in both manual and automated synthesis platforms, reducing the risk of spillage and improving weighing precision compared to liquid analogs. While not a direct comparator, this represents a practical procurement advantage over less easily handled alternatives in the same chemical space.

Process Chemistry Formulation Science Analytical Chemistry

High-Value Application Scenarios for 2-Fluoroterephthalonitrile


Medicinal Chemistry: Lead Optimization of Non-Acidic Anti-inflammatory Agents

This scenario directly leverages the in vivo efficacy data. A medicinal chemistry team focused on developing new, non-steroidal anti-inflammatory drugs (NSAIDs) with a novel mechanism of action can use 2-Fluoroterephthalonitrile as a validated starting point. The compound has demonstrated a 49% reduction in edema in a standard rat model, outperforming its chlorinated analog [1]. This data point justifies its inclusion in a structure-activity relationship (SAR) study to further optimize potency, metabolic stability, and safety profile. The compound's lower toxicity (LD50 > 300 mg/kg) relative to other candidates in the same screen further strengthens its position as a promising lead scaffold for further development.

Organic Synthesis: Precise Mono-Functionalization of an Aromatic Scaffold

When a synthetic route requires the installation of a single amine, ether, or thioether group onto a benzene ring bearing two nitriles, 2-Fluoroterephthalonitrile is the preferred building block. Unlike tetrafluoroterephthalonitrile, which is prone to complex, multi-substitution reaction pathways that are difficult to control [1], the mono-fluorinated analog allows for a clean and predictable single SNAr reaction. This is particularly valuable for constructing complex pharmaceutical intermediates or functional materials where the presence of a single, specific substituent is critical, and over-reaction would necessitate difficult purifications and reduce overall yield.

Process Chemistry: Development of Robust and Reproducible Synthetic Procedures

The well-defined physical properties of 2-Fluoroterephthalonitrile make it a pragmatic choice for process development and scale-up. Its existence as a stable, non-hygroscopic solid with a melting point of 121.0-123.5 °C [1] facilitates accurate weighing and dispensing in both manual and automated processes. This characteristic minimizes variability and improves the robustness of synthetic protocols compared to using liquid or low-melting analogs, which can be difficult to handle precisely. This is a key factor for ensuring batch-to-batch consistency in a research or pilot plant setting.

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